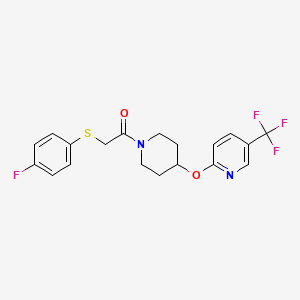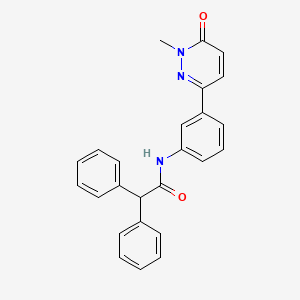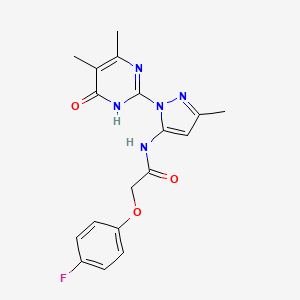![molecular formula C20H17N3O3S2 B2506823 2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2319877-05-7](/img/structure/B2506823.png)
2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its biological activity, particularly as enzyme inhibitors. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and evaluated for their biochemical properties. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in the context of neuronal injury .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves the formation of a thiazole ring attached to a benzenesulfonamide moiety. In the case of the compounds studied, the synthesis process has been described, and structure-activity relationships (SAR) have been established to optimize their inhibitory activity against specific enzymes . Although the exact synthesis route for the compound is not provided, it can be inferred that similar synthetic strategies could be employed, involving the condensation of appropriate sulfonamide and thiazole precursors.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives has been characterized using various techniques, including X-ray crystallography, IR-NMR spectroscopy, and density functional theory (DFT) calculations . These studies provide detailed information on the geometry and conformation of the molecules, which are crucial for understanding their interaction with biological targets. The molecular structure is also essential for the theoretical prediction of properties such as vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential (MEP) distribution .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents and the reaction conditions. For example, Schiff base formation is a common reaction involving the condensation of an amine with an aldehyde or ketone, as seen in the synthesis of 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide . The reactivity of these compounds can be further explored to develop new derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical application as drugs. The electronic properties, such as frontier molecular orbitals (FMOs), are also significant as they can predict the molecule's reactivity and interaction with biological targets. Theoretical calculations can provide insights into non-linear optical properties, which may have implications for material science applications .
Applications De Recherche Scientifique
Photodynamic Therapy Application : A study by Pişkin, Canpolat, & Öztürk (2020) describes the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment in photodynamic therapy.
Anticancer Activity : Kumar et al. (2015) conducted a study on the synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules, evaluating their anticancer activity. Their research, presented in Medicinal Chemistry Research, indicates that some compounds exhibited significant anticancer activity against various human cancer cell lines, including ovarian and liver cancers.
Photophysicochemical Properties : Öncül, Öztürk, & Pişkin (2021) synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, examining their photophysical and photochemical properties. Their findings, published without a journal name, suggest potential applications in photocatalytic processes due to the photosensitizing abilities of these compounds. This is detailed in their study here.
Synthesis of Heterocyclic Compounds : Farag et al. (2012) in Archiv der Pharmazie describe the synthesis of derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety. They found that some of these compounds showed significant anticonvulsive effects, indicating potential applications in the development of anticonvulsant drugs.
Prevention of Cerebral Vasospasm : Zuccarello et al. (1996) explored the use of certain compounds, including those with benzenesulfonamide derivatives, in preventing subarachnoid hemorrhage-induced cerebral vasospasm. Their study in Journal of Neurosurgery suggests that these compounds could be used in treating vasospasm in humans.
Mécanisme D'action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic interventions .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
By inhibiting PI3K, the compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . Inhibition of PI3K leads to a decrease in the downstream signaling, thereby affecting these cellular processes .
Pharmacokinetics
The potency of the compound, as indicated by its ic50 value, suggests that it may have favorable bioavailability .
Result of Action
The inhibition of PI3K by the compound can lead to a decrease in cell proliferation and survival, making it potentially useful in the treatment of conditions characterized by excessive cell growth, such as cancer .
Propriétés
IUPAC Name |
2-methoxy-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-13-12-14(19-22-16-6-5-11-21-20(16)27-19)9-10-15(13)23-28(24,25)18-8-4-3-7-17(18)26-2/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNHPMRUDKGPFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2506740.png)
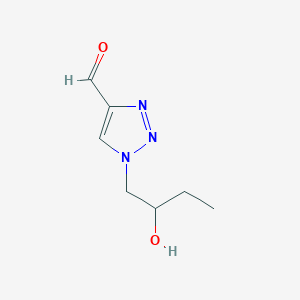
![2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2506745.png)
![3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506748.png)
![N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2506749.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2506750.png)
![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)
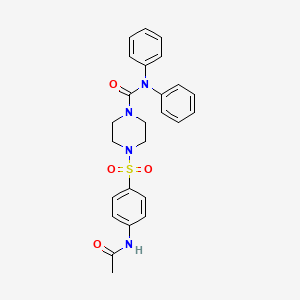
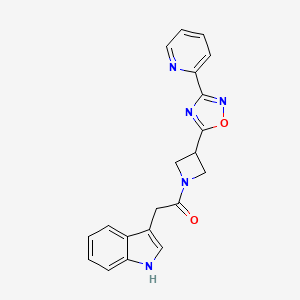
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2506754.png)
![1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2506755.png)
